molecular formula C17H15NO3 B5505171 5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide

5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B5505171
M. Wt: 281.30 g/mol
InChI Key: VGLAKBPROWKMNV-UHFFFAOYSA-N
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Description

5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.10519334 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Benzofuran Derivatives : A series of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, exhibiting anti-inflammatory and analgesic activities. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with analgesic and anti-inflammatory activities, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem et al., 2020).

  • 5-Lipoxygenase Inhibitory Activities : 2-Substituted benzofuran hydroxyamic acids were synthesized and evaluated for their 5-lipoxygenase inhibitory activities, demonstrating potent in vitro and in vivo enzyme inhibition. Substituents enhancing lipophilicity near the benzofuran nucleus increased inhibitor potency (Ohemeng et al., 1994).

  • Antimicrobial Screening of Azetidinone Derivatives : A series of benzofuran-2-yl derivatives integrated with quinoline, pyrazole, and azetidinone moieties were synthesized and showed significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

  • Neuroprotective and Antioxidant Effects : Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. Specific substitutions at the benzofuran moiety were found important for exerting neuroprotective action against excitotoxic damage and scavenging ROS, indicating potential therapeutic applications for neurodegenerative diseases (Cho et al., 2015).

Mechanism of Action

While the specific mechanism of action for “5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide” is not mentioned in the search results, benzofuran derivatives have been found to exhibit various biological activities. For example, they have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have been found to have dramatic anticancer activities .

Future Directions

Benzofuran compounds, including “5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide”, have potential applications in many aspects due to their strong biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new benzofuran derivatives with improved bioavailability and fewer side effects .

Properties

IUPAC Name

5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-18-17(19)15-13-10-12(20-2)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAKBPROWKMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(OC2=C1C=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.